molecular formula C7H3FIN3O2 B1326392 4-Fluoro-3-iodo-6-nitro-1H-indazole CAS No. 885522-56-5

4-Fluoro-3-iodo-6-nitro-1H-indazole

Cat. No.: B1326392
CAS No.: 885522-56-5
M. Wt: 307.02 g/mol
InChI Key: MNCWLTZJVZRHPI-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-6-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine, iodine, and nitro groups in the compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Halogenation: The introduction of fluorine and iodine atoms can be done through halogenation reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while iodination can be performed using iodine or iodine monochloride.

    Cyclization: The final step involves the cyclization of the substituted benzene ring to form the indazole core. This can be achieved using various cyclization agents and conditions, such as copper-catalyzed cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-6-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The nitro, fluoro, and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Fluoro-3-iodo-6-amino-1H-indazole, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Fluoro-3-iodo-6-nitro-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound is a valuable intermediate for the synthesis of more complex molecules in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole: Lacks the nitro and iodo groups, making it less reactive in certain chemical reactions.

    3-Iodo-1H-indazole: Lacks the fluoro and nitro groups, affecting its biological activity and chemical reactivity.

    6-Nitro-1H-indazole: Lacks the fluoro and iodo groups, which can influence its pharmacokinetic properties.

Uniqueness

4-Fluoro-3-iodo-6-nitro-1H-indazole is unique due to the presence of all three substituents (fluoro, iodo, and nitro) on the indazole ring

Properties

IUPAC Name

4-fluoro-3-iodo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCWLTZJVZRHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646390
Record name 4-Fluoro-3-iodo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-56-5
Record name 4-Fluoro-3-iodo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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